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Compound of Interest

Compound Name: 2-(Piperidin-2-yl)benzamide

Cat. No.: B12841592

Get Quote

Executive Summary
The 2-(Piperidin-2-yl)benzamide scaffold (CAS: 1389873-15-7 for S-isomer) represents a

critical structural template in drug discovery. It serves as a simplified analog of clinical PARP

inhibitors like Veliparib (ABT-888), retaining the essential benzamide "warhead" required for

Zinc-binding in the PARP active site while utilizing a piperidine ring to modulate solubility and

pharmacokinetic properties. Beyond oncology, this scaffold exhibits potential in targeting

GPCRs (e.g., 5-HT, Dopamine) due to its phenyl-piperidine core. This guide details the

chemical biology, synthetic pathways, and structure-activity relationships (SAR) governing this

molecule.

Chemical Foundation & Pharmacophore Analysis
Structural Logic
The molecule consists of two orthogonal domains connected by a carbon-carbon bond at the

ortho position of the benzene ring.

Domain A (Benzamide): The primary pharmacophore. In PARP inhibition, the amide group (
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) acts as a bioisostere of the nicotinamide moiety of

, forming critical Hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

Domain B (Piperidine): A saturated heterocycle attached at its C2 position. It provides a

chiral center (creating (R) and (S) enantiomers) and a basic nitrogen (

), enhancing aqueous solubility and lysosomal trapping.

The Ortho Linker: The C-C bond between Benzene-C2 and Piperidine-C2 creates a sterically

constrained system. Unlike flexible linkers, this direct attachment restricts conformational

freedom, reducing the entropic penalty of binding.

SAR Visualization (DOT)
The following diagram illustrates the functional regions and their impact on biological activity.
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Caption: Functional decomposition of the 2-(Piperidin-2-yl)benzamide scaffold highlighting the

role of each substructure in biological activity.

Structure-Activity Relationship (SAR) Deep Dive
The Benzamide Warhead (Region A)
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The primary driver of activity in this scaffold is the benzamide group.

Mechanism: It mimics the nicotinamide ring of

. The amide oxygen accepts a H-bond from the backbone NH of Gly863 (in PARP1), while
the amide NH donates a H-bond to the side chain oxygen of Ser904.

Modifications:

N-substitution: Alkylation of the amide nitrogen (e.g.,

) generally abolishes activity because it disrupts the critical H-bond donor capability
required for the Ser904 interaction.

Bioisosteres: Replacing the benzene ring with a benzimidazole (as in Veliparib) or

indazole (as in Niraparib) often improves potency by adding additional H-bond acceptors

(e.g., N3 of benzimidazole) that interact with water networks in the active site.

The Piperidine Ring (Region B)
The piperidine ring serves as a scaffold anchor and solubility handle.

Ring Size: Expansion to a 7-membered ring (azepane) or contraction to a 5-membered ring

(pyrrolidine) drastically alters the "bite angle" relative to the benzamide.

Comparison:Veliparib utilizes a pyrrolidine ring.[1] The 5-membered ring is more planar,

potentially fitting tighter pockets. The piperidine (6-membered) in this scaffold adopts a

chair conformation, projecting substituents into different vectors.

Chirality: The C2 position is chiral.

S-Enantiomer: typically favored in PARP inhibitors derived from this scaffold, aligning the

bulk of the ring into the solvent-exposed region or a hydrophobic sub-pocket (e.g., the

Adenine ribose binding pocket).

R-Enantiomer: May suffer steric clashes with the "roof" of the active site.

N-Functionalization: The secondary amine is a versatile handle.
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Free Amine: High polarity, good solubility.

N-Alkylation: Adding hydrophobic groups (e.g., benzyl, propyl) can target the adenosine

binding pocket, significantly increasing potency (as seen in Rucaparib analogs). However,

excessive bulk can reduce oral bioavailability.

Quantitative Data Summary (Simulated based on Analog
Series)

Structural
Modification

PARP-1 IC50 (Est.) Effect on Potency
Mechanism/Ration
ale

Parent (2-(Piperidin-2-

yl)benzamide)
~50 - 200 nM Baseline

Core pharmacophore

intact.

Amide N-Methylation

(-CONHMe)
> 10,000 nM Loss of Activity

Loss of H-bond donor

to Ser904.

Piperidine N-

Propylation
~10 - 50 nM Increased

Hydrophobic

interaction in Adenine

pocket.

Ring Contraction

(Pyrrolidine)
~5 - 20 nM Increased

Optimized steric fit

(Veliparib-like).

Benzene ->

Benzimidazole
< 5 nM High Potency

Additional H-bond

acceptor (N3).

Experimental Protocols
Synthesis of 2-(Piperidin-2-yl)benzamide
Rationale: The most robust synthetic route involves the construction of the aryl-heteroaryl bond

via Suzuki coupling followed by selective hydrogenation. This avoids the harsh conditions of

direct lithiation.

Workflow Diagram:
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Start:
2-Bromobenzamide

Step 1: Suzuki Coupling
Reagents: 2-Pyridylboronic acid, Pd(PPh3)4, Na2CO3

Solvent: DME/H2O, Reflux, 12h

Intermediate:
2-(Pyridin-2-yl)benzamide

Step 2: Catalytic Hydrogenation
Reagents: H2 (50 psi), PtO2 (Adams' Cat) or Rh/C

Solvent: AcOH/MeOH, RT, 24h

Product:
2-(Piperidin-2-yl)benzamide

(Racemic)

Optional: Chiral Resolution
(L-Tartaric Acid)

Click to download full resolution via product page

Caption: Synthetic pathway via Suzuki coupling and heterogeneous hydrogenation.

Detailed Protocol:

Suzuki Coupling:

Dissolve 2-bromobenzamide (1.0 eq) and 2-pyridylboronic acid MIDA ester (1.2 eq) in a

mixture of DME:H2O (4:1).
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Add

(2.0 eq) and degas with Argon for 15 min.

Add

(5 mol%) and reflux at 90°C for 12 hours.

Workup: Cool, extract with EtOAc, wash with brine, dry over

. Purify via flash chromatography (Hexane/EtOAc) to yield 2-(pyridin-2-yl)benzamide.

Hydrogenation:

Dissolve the intermediate in MeOH containing 10% Acetic Acid.

Add

(Adams' catalyst, 10 wt%) or 5% Rh/C.

Hydrogenate under 50 psi

pressure in a Parr shaker for 24 hours.

Note: The acidic medium protonates the pyridine, facilitating reduction.

Workup: Filter catalyst through Celite. Neutralize filtrate with sat.

, extract with DCM.

Purification:

Recrystallize from Ethanol/Ether or convert to HCl salt for storage.

PARP-1 Inhibition Assay (Self-Validating)
Rationale: To verify the activity of the synthesized scaffold, a colorimetric universal PARP assay

is used.
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Reagents: Biotinylated NAD+, Activated DNA, Histone-coated 96-well strip plates,

Streptavidin-HRP.

Procedure:

Coating: Ensure wells are coated with Histones.

Reaction Mix: Add PARP-1 enzyme (0.5 U/well), Activated DNA, and the Test Compound

(serial dilutions from 10

M to 1 nM) in Assay Buffer (50 mM Tris pH 8.0, 10 mM MgCl2).

Initiation: Add Biotinylated NAD+ (25

M final) to start the reaction. Incubate 1 hour at RT.

Termination: Add PARP inhibitor (e.g., 3-AB) or wash buffer to stop reaction.

Detection: Wash wells. Add Streptavidin-HRP (1:1000). Incubate 30 min. Wash. Add TMB

substrate. Read OD at 450 nm.

Validation:

Positive Control: 3-Aminobenzamide (IC50 ~ 30

M) or Olaparib (IC50 ~ 5 nM).

Negative Control: No enzyme (Background).

Calculation: % Inhibition =

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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